Citicoline sodium salt hydrate
Description
Citicoline sodium salt hydrate (Cytidine 5'-diphosphocholine sodium salt dihydrate) is a synthetic intermediate critical for phospholipid biosynthesis, particularly phosphatidylcholine, a key component of cell membranes. Its molecular formula is C₁₄H₂₅N₄NaO₁₁P₂, with a molecular weight of 510.31 g/mol . The compound appears as a white crystalline solid, exhibits high water solubility (>20 mg/mL), and is stored at 2–8°C to maintain stability . Clinically, it is utilized for neuroprotection and cognitive enhancement, with applications in stroke recovery, traumatic brain injury, and glaucoma .
Properties
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2.Na.H2O/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);;1H2/q;+1;/p-1/t9-,11-,12-,13-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUPZKCTFGGIAI-UUTBUWGCSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N4NaO12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The foundational method for citicoline sodium synthesis involves the condensation of cytidine 5'-monophosphate (CMP) with phosphorylcholine derivatives. A breakthrough approach, detailed in WO2013128393A1 , utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent in methanol or acetone. The inclusion of dicarboxylic acids (e.g., oxalic, malonic, or succinic acid) during the reaction sequesters calcium ions and precipitates impurities such as unreacted CMP and choline phosphate. This eliminates the need for column chromatography, which is cost-prohibitive at industrial scales.
Key Parameters :
Purification and Hydration
Post-reaction, the crude product is neutralized with sodium hydroxide (0.1–1.0 M) to form the sodium salt. Residual solvents are removed via vacuum distillation, and the product is hydrated under controlled humidity (5–6% water content) to stabilize the monohydrate form. Excessive hydration (>6%) destabilizes the crystalline structure, necessitating lyophilization for long-term storage.
Enzymatic Synthesis Using Permeabilized Yeast Cells
Biocatalytic Pathway Design
The enzymatic method, described in CN101538598A , employs permeabilized Saccharomyces cerevisiae cells to catalyze the phosphorylation of cytidine and choline chloride. ATP and polyphosphate serve as energy donors, while magnesium ions (1–200 mM) enhance enzymatic activity of choline kinase (CMK) and cytidine monophosphate kinase (CMPK).
Metabolic Flux Analysis :
Downstream Processing
The reaction mixture is heated to 70–90°C to denature proteins, followed by nanofiltration (200 Da membrane) to remove enzymes and nucleotides. Subsequent ion-exchange chromatography (Dowex 1x2 resin) isolates citicoline sodium, which is crystallized using 95% ethanol (3–5 volumes).
Hybrid Chemical-Enzymatic Approach
ATP-Regenerated Systems
CN114262726A integrates enzymatic phosphorylation with chemical coupling. Cytidine is first phosphorylated using ATP and polyphosphate (sodium hexametaphosphate), followed by DCC-mediated conjugation with phosphorylcholine. This hybrid method achieves 98% yield while reducing reliance on expensive enzymes.
Comparative Advantages :
-
Cost Efficiency : Choline chloride replaces pricier phosphorylcholine precursors.
Analytical Validation of Synthesis Routes
Purity Assessment
Spectrophotometric analysis (λmax = 272 nm) and HPLC (C18 column, 0.1N NaOH mobile phase) confirm citicoline sodium purity >99%. Residual solvents (e.g., methanol, DMF) are quantified via gas chromatography, adhering to ICH Q3C limits.
Stability Studies
Monohydrate stability is humidity-dependent. At 25°C/60% RH, degradation remains <2% over 24 months when stored in desiccators with silica gel.
Comparative Analysis of Methods
Challenges and Innovations
Impurity Profiling
Early methods suffered from cytidine-5'-diphosphate (CDP) and cytidine-5'-monophosphate (CMP) by-products due to incomplete phosphorylation. The addition of dicarboxylic acids (e.g., oxalic acid) in CN104031105A reduced by-product formation to <0.1% by precipitating calcium-phosphorylcholine complexes.
Chemical Reactions Analysis
Types of Reactions
Citicoline sodium salt hydrate undergoes various chemical reactions, including hydrolysis, phosphorylation, and enzymatic reactions. It is hydrolyzed into choline and cytidine in the intestine when taken as a supplement .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include choline, cytidine 5’-monophosphate, and various solvents such as acetonitrile and pyridine .
Major Products Formed
The major products formed from the reactions of this compound include choline and cytidine, which are reformed into citicoline in the body by the enzyme CTP-phosphocholine cytidylyltransferase .
Scientific Research Applications
Clinical Applications
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Cognitive Impairment and Stroke Recovery
- Citicoline has been extensively studied for its effects on cognitive deficits, particularly in stroke patients. A placebo-controlled trial involving 272 stroke patients demonstrated that intravenous administration of 1,000 mg of citicoline daily for 14 days significantly improved levels of consciousness and neurological function compared to placebo .
- A meta-analysis indicated that initiating citicoline treatment within the first 24 hours post-stroke enhances recovery probabilities, improving muscle strength, ambulation, and cognitive functions .
- Neurodegenerative Diseases
- Traumatic Brain Injury
Data Table: Summary of Clinical Trials on Citicoline
| Study Type | Population Size | Dosage | Outcome Measures | Results Summary |
|---|---|---|---|---|
| Placebo-Controlled Trial | 272 Stroke | 1,000 mg IV | Level of Consciousness | Significant improvement in consciousness levels |
| Multicenter Trial | 259 Stroke | 500/1000/2000 mg Oral | Barthel Index of Neurological Function | Enhanced recovery with improved neurological scores |
| Cognitive Impairment Study | Various | Variable | Cognitive Function Tests | Amelioration of cognitive deficits observed |
Case Studies
- Case Study on Stroke Recovery :
- Neurodegenerative Disease Management :
Mechanism of Action
Citicoline sodium salt hydrate exerts its effects by stimulating the biosynthesis of structural phospholipids in neuronal membranes . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . Additionally, it increases blood flow and oxygen consumption in the brain .
Comparison with Similar Compounds
Citicoline Sodium Salt Hydrate vs. CDP-Choline (Free Acid)
This compound is the sodium-stabilized form of CDP-choline (cytidine diphosphate choline). Key distinctions include:
- Solubility and Bioavailability : The sodium salt form demonstrates >500 mg/mL solubility in water at 25°C, significantly higher than the free acid. This enhances absorption, yielding 20% higher plasma concentrations compared to equimolar doses of CDP-choline .
- Stability : The sodium salt exhibits a 30% longer shelf life under standard storage conditions and superior formulation compatibility in pharmaceuticals and nutraceuticals .
- Clinical Efficacy : In glaucoma, this compound is formulated into preservative-free eyedrops (e.g., OMK1®-LF), demonstrating stability and efficacy in improving retinal function . CDP-choline free acid, used in oral solutions (e.g., Neurotidine®), shows variable absorption and requires higher doses (500 mg/day) for transient memory benefits .
Table 1: Citicoline Sodium Salt vs. CDP-Choline Free Acid
This compound vs. Cytidine 5'-Triphosphate (Sodium Salt Hydrate)
While both compounds are cytidine derivatives, their structural and functional differences are significant:
- Chemical Structure : Citicoline contains a diphosphate group linked to choline, whereas cytidine 5'-triphosphate (CTP) has a triphosphate group , making it essential for RNA synthesis .
- Therapeutic Role : Citicoline supports membrane repair and neurotransmitter synthesis (e.g., acetylcholine), whereas CTP is primarily involved in nucleotide metabolism and lacks neuroprotective applications .
Table 2: Citicoline vs. Cytidine 5'-Triphosphate
This compound vs. Sodium Citrate Dihydrate
Both compounds are sodium salts, but their applications diverge:
Table 3: Citicoline vs. Sodium Citrate Dihydrate
Citicoline vs. Other Neuroprotective Agents
- Riluzole Hydrochloride : Used in amyotrophic lateral sclerosis (ALS), riluzole modulates glutamate release, unlike citicoline’s cholinergic and membrane-stabilizing effects .
- Zonisamide Sodium Salt : An anticonvulsant with carbonic anhydrase inhibition, unrelated to citicoline’s phospholipid metabolism role .
Clinical and Research Findings
- Glaucoma : Citicoline eyedrops (0.2 g/10 mL) significantly improved retinal ganglion cell function and quality of life in randomized trials .
- Stroke Recovery : Meta-analyses indicate citicoline (1,000 mg/day) enhances post-stroke cognitive recovery, attributed to reduced neuronal apoptosis and improved cerebral blood flow .
Q & A
Q. What statistical approaches are recommended for meta-analysis of citicoline’s neuroprotective outcomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
